

An In-depth Technical Guide to the Pharmacology of ML145

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML 145**

Cat. No.: **B1139099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML145 is a potent and selective small-molecule antagonist of the human G protein-coupled receptor 35 (GPR35). This technical guide provides a comprehensive overview of the pharmacology of ML145, including its mechanism of action, target selectivity, and the signaling pathways it modulates. Detailed methodologies for the key experiments used to characterize this compound are provided, along with a summary of its quantitative pharmacological parameters. Visual representations of the experimental workflows and the GPR35 signaling cascade are included to facilitate a deeper understanding of ML145 as a valuable tool for studying the physiological and pathological roles of GPR35.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune cells and the gastrointestinal tract. Its dysregulation has been implicated in a variety of inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. The identification and characterization of selective ligands for GPR35 are crucial for elucidating its biological functions and validating its therapeutic potential. ML145 has emerged as a key chemical probe for this purpose, demonstrating high affinity and selectivity for the human GPR35 receptor.

Physicochemical Properties of ML145

ML145 is a synthetic small molecule with the following properties:

Property	Value
Chemical Name	2-hydroxy-4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid[1]
Molecular Formula	C24H22N2O5S2[1]
Molecular Weight	482.57 g/mol [1]
CAS Number	1164500-72-4[1]

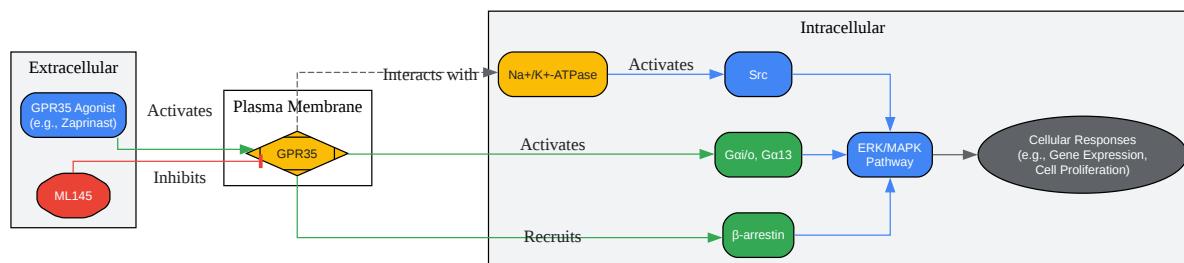
Pharmacological Profile of ML145

Mechanism of Action

ML145 functions as a competitive antagonist of the human GPR35 receptor.[2] This was determined through in vitro assays demonstrating that ML145 produces parallel rightward shifts in the concentration-response curves of GPR35 agonists, such as zaprinast, without reducing the maximum response. This indicates that ML145 binds to the same site as the agonist and its inhibitory effect can be surmounted by increasing concentrations of the agonist.

Potency and Selectivity

ML145 is a potent antagonist of human GPR35 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. It exhibits high selectivity for GPR35 over the related G protein-coupled receptor GPR55.


Target	Assay Type	Parameter	Value	Selectivity
Human GPR35	β-arrestin recruitment	IC ₅₀	20.1 nM	>1000-fold vs GPR55
Human GPR55	β-arrestin recruitment	IC ₅₀	>20 μM	

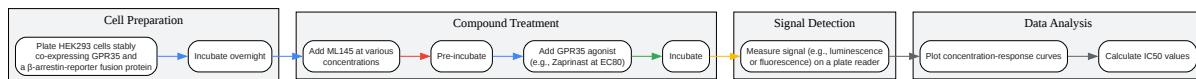
GPR35 Signaling Pathways Modulated by ML145

GPR35 activation initiates a complex network of intracellular signaling pathways. As an antagonist, ML145 blocks these downstream signaling events. The primary signaling cascades associated with GPR35 include:

- **G Protein-Coupling:** GPR35 couples to $\text{G}\alpha_i/\text{o}$ and $\text{G}\alpha_{13}$ proteins. Antagonism by ML145 prevents the G protein activation and subsequent downstream signaling.
- **β -Arrestin Recruitment:** Agonist-induced activation of GPR35 leads to the recruitment of β -arrestin-2. This interaction is a key signaling event that is blocked by ML145 and is the basis for the primary screening assay used to identify this compound.
- **MAPK/ERK Pathway:** GPR35 activation can lead to the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), a downstream effector of both G protein and β -arrestin signaling. ML145 inhibits this agonist-induced ERK1/2 phosphorylation.
- **Na⁺/K⁺-ATPase Interaction:** GPR35 has been shown to interact with the Na⁺/K⁺-ATPase, which can in turn activate Src kinase and downstream signaling pathways, including the ERK pathway. By blocking GPR35, ML145 can indirectly modulate these signaling events.

Below is a diagram illustrating the GPR35 signaling pathway and the point of intervention by ML145.

[Click to download full resolution via product page](#)


GPR35 Signaling Pathway and Inhibition by ML145.

Detailed Experimental Methodologies

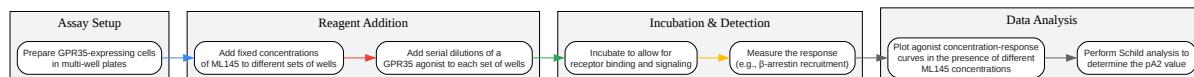
Primary Screening: β -Arrestin Recruitment Assay

The identification of ML145 as a GPR35 antagonist was achieved through a high-throughput screening campaign utilizing a β -arrestin recruitment assay. The general principle of this cell-based assay is to measure the translocation of β -arrestin to the activated GPCR at the cell membrane.

Experimental Workflow:

[Click to download full resolution via product page](#)Workflow for the β -Arrestin Recruitment Assay.

Detailed Protocol (based on DiscoverX PathHunter® Assay):


- Cell Culture: PathHunter® β -Arrestin GPCR cells, engineered to co-express a ProLink™ (PK)-tagged GPR35 and an Enzyme Acceptor (EA)-tagged β -arrestin, are cultured in the recommended medium.
- Cell Plating: Cells are harvested and seeded into 384-well white-walled microplates and incubated overnight.
- Compound Addition: Test compounds, including ML145, are serially diluted and added to the cells.

- **Agonist Stimulation:** Following a pre-incubation period with the antagonist, a GPR35 agonist (e.g., Zaprinast) is added at a concentration that elicits approximately 80% of the maximal response (EC80).
- **Incubation:** The plate is incubated for a defined period (typically 60-90 minutes) at 37°C to allow for β -arrestin recruitment.
- **Detection:** The detection reagent, containing the substrate for the complemented β -galactosidase enzyme, is added to each well.
- **Signal Measurement:** After a final incubation period, the chemiluminescent signal is measured using a plate reader.
- **Data Analysis:** The resulting data is normalized to controls and concentration-response curves are generated to determine the IC50 values.

Competitive Antagonism Assay

To determine the mode of antagonism, a β -arrestin recruitment assay is performed with varying concentrations of both the agonist and ML145.

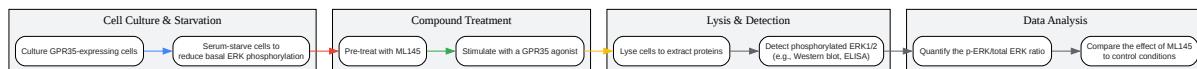
Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for Determining Competitive Antagonism.

Detailed Protocol (BRET-based):

- **Cell Transfection:** HEK293T cells are transiently transfected with constructs for human GPR35 fused to a bioluminescent donor (e.g., Renilla luciferase) and β -arrestin-2 fused to a


fluorescent acceptor (e.g., YFP).

- Cell Plating: Transfected cells are plated in 96-well microplates.
- Compound Addition: ML145 is added at several fixed concentrations to different sets of wells.
- Agonist Titration: A GPR35 agonist (e.g., zaprinast, cromolyn disodium, or pamoate) is serially diluted and added to the wells containing the fixed concentrations of ML145.
- BRET Measurement: The BRET signal is measured over time using a plate reader capable of detecting both donor and acceptor emission wavelengths.
- Data Analysis: Agonist concentration-response curves are plotted for each concentration of ML145. A parallel rightward shift in the curves with no change in the maximal response is indicative of competitive antagonism. Schild regression analysis can then be performed to calculate the pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.

Downstream Signaling Assay: ERK1/2 Phosphorylation

To confirm that ML145 blocks GPR35-mediated downstream signaling, its effect on agonist-induced ERK1/2 phosphorylation can be assessed.

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for ERK1/2 Phosphorylation Assay.

Detailed Protocol (Western Blotting):

- Cell Culture and Serum Starvation: GPR35-expressing cells (e.g., HT-29) are cultured to near confluence and then serum-starved for several hours to reduce basal levels of ERK phosphorylation.
- Compound Treatment: Cells are pre-incubated with varying concentrations of ML145 before stimulation with a GPR35 agonist.
- Cell Lysis: Following agonist stimulation for a defined period (e.g., 5-30 minutes), the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in each lysate is determined.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
- Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.
- Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of ML145 on agonist-induced ERK activation.

Conclusion

ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high potency, selectivity, and well-characterized competitive mechanism of action make it an ideal probe for *in vitro* studies aimed at understanding the role of GPR35 in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize ML145 effectively in their studies of GPR35 signaling and function. Further investigation into the *in vivo* efficacy and pharmacokinetic properties of ML145 and its analogs will be crucial for translating the therapeutic potential of GPR35 antagonism into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of ML145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139099#understanding-the-pharmacology-of-ml-145]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com